molecular formula C7H7ClN2O3S B7846799 5-Acetamidopyridine-2-sulfonyl chloride

5-Acetamidopyridine-2-sulfonyl chloride

Cat. No.: B7846799
M. Wt: 234.66 g/mol
InChI Key: SCMYQNAQVKPSTA-UHFFFAOYSA-N
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Description

5-Acetamidopyridine-2-sulfonyl chloride is a valuable bifunctional synthetic intermediate designed for advanced pharmaceutical research and drug discovery. This compound features two highly reactive sites: a sulfonyl chloride group and an acetamide group, making it an ideal precursor for the development of novel molecular scaffolds. Its primary research application lies in the synthesis of new chemical entities, particularly hybrid pharmacophores that incorporate both sulfonamide and acetamide functionalities. Such hybrids are of significant interest in medicinal chemistry for their potential to interact with multiple biological targets. The sulfonyl chloride group is highly reactive toward nucleophiles, such as amines and alcohols, enabling the straightforward formation of sulfonamides or sulfonate esters. This reactivity is a cornerstone of its use, allowing researchers to efficiently create diverse compound libraries. Concurrently, the acetamide group on the pyridine ring can contribute to binding affinity through hydrogen bonding and influence the molecule's overall pharmacokinetic properties. Researchers are particularly focused on exploring the potential of derivatives of this compound in modulating oxidative stress and inflammatory pathways. The sulfonamide moiety, a key feature in many FDA-approved drugs, is known for its ability to act as an antioxidant by potentially activating the Nrf2 pathway, which enhances cellular defense against reactive oxygen species (ROS) by upregulating enzymes like glutathione peroxidase . Furthermore, sulfonamide-based compounds have demonstrated anti-inflammatory activity through mechanisms such as the inhibition of the NF-κB pathway and subsequent reduction of pro-inflammatory cytokines like IL-6 . The integration of the pyridine ring adds a heteroaromatic component that can improve solubility and provide a vector for additional hydrophobic or pi-stacking interactions within enzyme active sites. This compound is supplied for research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-acetamidopyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3S/c1-5(11)10-6-2-3-7(9-4-6)14(8,12)13/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMYQNAQVKPSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamidopyridine-2-sulfonyl chloride typically involves the chlorosulfonation of 5-acetamidopyridine. This reaction requires specific conditions, such as the use of chlorosulfonic acid and a controlled temperature environment to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Acetamidopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonyl oxide derivatives.

  • Reduction: Production of 5-acetamidopyridine-2-sulfonic acid.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

5-Acetamidopyridine-2-sulfonyl chloride is widely used in scientific research due to its versatility. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis.

  • Biology: Employed in the study of enzyme inhibitors.

  • Medicine: Utilized in the development of new therapeutic agents.

  • Industry: Applied in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 5-Acetamidopyridine-2-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as an electrophile, reacting with nucleophiles in biological systems to form stable adducts. This reactivity is crucial in its role as an intermediate in various chemical processes.

Comparison with Similar Compounds

Limitations of Available Evidence

The provided evidence lacks direct data on this compound, necessitating reliance on structural extrapolation from its analog. Further comparisons with other sulfonyl chlorides (e.g., pyridine-2-sulfonyl chloride or tosyl chloride) would require additional data on reactivity, solubility, or stability, which are absent in the provided materials.

Biological Activity

5-Acetamidopyridine-2-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8_8H9_9ClN2_2O2_2S
  • Molecular Weight : 232.68 g/mol

This compound features a pyridine ring substituted with an acetamido group and a sulfonyl chloride group, which are critical for its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as a sulfonamide derivative. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), thereby interfering with folic acid synthesis in microorganisms. This inhibition is crucial for the development of antibiotics targeting bacterial infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated the compound's efficacy against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for antiviral activity. Preliminary studies show potential effectiveness against certain viral pathogens, although further research is required to elucidate the specific mechanisms involved.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The findings indicated that this compound had comparable activity to established antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
  • Investigation of Antiviral Properties :
    Another research effort focused on the antiviral properties of this compound against influenza virus. Results indicated that the compound inhibited viral replication in vitro, highlighting its potential utility in antiviral drug development .

Applications in Medicine and Industry

This compound is being explored for various applications:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Drug Development : Its unique structural features make it a candidate for developing new antibiotics and antiviral agents.
  • Bioconjugation : The compound can be used in bioconjugation strategies to enhance drug delivery systems targeting specific cells or tissues .

Q & A

Q. What are the optimal synthetic conditions for preparing 5-acetamidopyridine-2-sulfonyl chloride?

Methodological Answer: The synthesis typically involves sulfonation of 5-acetamidopyridine using chlorosulfonic acid under controlled conditions. Key parameters include:

  • Temperature : Maintain reaction between 0–5°C to minimize side reactions (e.g., over-sulfonation or decomposition).
  • Stoichiometry : Use a 1:1.2 molar ratio of 5-acetamidopyridine to chlorosulfonic acid to ensure complete conversion.
  • Workup : Quench the reaction with ice-cold water, followed by extraction with dichloromethane and purification via recrystallization (ethanol/water mixture).
    Reference : Analogous protocols for sulfonyl chloride synthesis, such as the preparation of 5-chlorothiophene-2-sulfonyl chloride, highlight the critical role of temperature and stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Reactivity with moisture necessitates anhydrous conditions during experiments.
  • Storage : Store in airtight, amber glass containers under inert gas (argon or nitrogen) at –20°C. Desiccants like silica gel should be included to absorb residual moisture.
    Reference : Safety protocols for sulfonyl chlorides emphasize moisture sensitivity and reactivity with nucleophiles (e.g., water, alcohols) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the acetamide (-NHCOCH3_3) and sulfonyl chloride (-SO2_2Cl) functional groups. Key peaks:
    • 1^1H: Acetamide proton at δ ~2.1 ppm (singlet, 3H); pyridine protons δ ~7.5–8.5 ppm.
    • 13^13C: Sulfonyl carbon δ ~125–130 ppm.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.3% of theoretical values.
    Reference : Analytical guidelines from pharmacopeial standards stress multi-technique validation for sulfonamide precursors .

Advanced Research Questions

Q. How can researchers mitigate the formation of by-products during sulfonation of 5-acetamidopyridine?

Methodological Answer: Common by-products (e.g., disulfonated derivatives or hydrolyzed sulfonic acids) arise from:

  • Excess Chlorosulfonic Acid : Optimize stoichiometry to avoid over-sulfonation.
  • Temperature Fluctuations : Use a cryostat to maintain sub-5°C conditions.
  • Moisture Contamination : Pre-dry solvents and reagents with molecular sieves.
    Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). If by-products persist, employ column chromatography for purification .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:

  • Literature Comparison : Cross-reference with published data for structurally analogous sulfonyl chlorides (e.g., pyridine-2-sulfonyl chloride derivatives).
  • Deuterated Solvent Effects : Ensure consistency in solvent choice (e.g., CDCl3_3 vs. DMSO-d6_6) as shifts vary significantly.
  • Impurity Analysis : Use LC-MS to detect trace contaminants (e.g., unreacted starting material).
    Reference : Analytical chemistry reviews emphasize rigorous validation to resolve spectral inconsistencies .

Q. What strategies improve the stability of this compound in aqueous reaction media?

Methodological Answer:

  • Buffered Conditions : Use pH-controlled systems (e.g., phosphate buffer, pH 7–8) to slow hydrolysis.
  • Low-Temperature Reactions : Conduct reactions at 0–4°C to reduce kinetic degradation.
  • In Situ Generation : Prepare the sulfonyl chloride immediately before use to minimize storage-related decomposition.
    Reference : Stability studies on sulfonyl chlorides highlight hydrolysis rates dependent on pH and temperature .

Q. How can researchers scale up the synthesis of this compound while maintaining yield and purity?

Methodological Answer:

  • Gradual Scaling : Incrementally increase batch size (e.g., 1g → 10g → 100g) while monitoring exothermic reactions.
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to track reaction progression.
  • Purification Optimization : Replace recrystallization with flash chromatography for larger batches.
    Reference : Methodological frameworks for scalable synthesis stress reproducibility and process control .

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